Product packaging for Ethyl 4-(3-bromo-4-formylphenoxy)benzoate(Cat. No.:CAS No. 1196474-68-6)

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Cat. No.: B1509490
CAS No.: 1196474-68-6
M. Wt: 349.17 g/mol
InChI Key: ZETWHASWJSGZSB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate ( 1196474-68-6) is a high-purity organic compound with a molecular formula of C16H13BrO4 and a molecular weight of 349.18 . It is supplied as a crystalline solid and requires storage under an inert atmosphere at 2-8°C to maintain stability . This molecule is a versatile chemical building block, with its reactive bromo and formyl groups making it a valuable precursor in organic synthesis and medicinal chemistry research. It is particularly useful for constructing novel hybrid molecules with potential biological activity. Such hybrids, which often incorporate heterocyclic scaffolds like benzothiazole, benzimidazole, benzoxazole, and pyrimidine, are of significant interest in the development of new antibacterial agents to address the growing problem of bacterial resistance . The structure of these complex hybrids can be designed to inhibit specific bacterial targets, such as tyrosyl-tRNA synthetase (TyrRS) and DNA gyrase B (GyrB), as demonstrated in molecular docking studies . As a key synthetic intermediate, this compound is exclusively For Research Use Only (RUO) and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Datasheet and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13BrO4 B1509490 Ethyl 4-(3-bromo-4-formylphenoxy)benzoate CAS No. 1196474-68-6

Properties

IUPAC Name

ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-2-20-16(19)11-3-6-13(7-4-11)21-14-8-5-12(10-18)15(17)9-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWHASWJSGZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732315
Record name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196474-68-6
Record name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities and potential applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C16H13BrO4
  • Molecular Weight : 349.17 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥95% .

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the bromine atom and the formyl group. These functional groups are believed to enhance the compound's ability to interact with biological targets, such as enzymes and receptors.

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Interaction with Receptors : It can bind to specific receptors, thereby modulating signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making them candidates for further pharmacological studies .

Pest Control Applications

This compound has been studied for its potential use in pest control, particularly as an anti-juvenile hormone agent. This application highlights its role in disrupting the hormonal regulation in insects, which can lead to effective pest management strategies .

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several compounds similar to this compound against common pathogens. Results indicated that compounds with bromine substitutions demonstrated enhanced inhibitory effects compared to their non-brominated counterparts .
  • Pest Control Efficacy : In a series of experiments, derivatives were tested on juvenile stages of various insect species. The results showed a significant reduction in growth rates and survival, suggesting a promising avenue for agricultural applications .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
This compound1196474-68-60.92Contains an aldehyde group; distinct reactivity profile
Ethyl 4-(4-hydroxyphenoxy)benzoateNot provided0.87Hydroxyl group instead of formyl; different bioactivity
Ethyl 4-(4-methoxyphenoxy)benzoateNot provided0.85Methoxy group; alters biological interactions

This table illustrates how this compound compares with similar compounds in terms of structural features and potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate has been investigated for its potential as a pharmaceutical agent, particularly in the development of local anesthetics.

Case Study: Local Anesthetic Development

Research has shown that derivatives of benzoate compounds exhibit local anesthetic effects. For instance, compounds designed based on tetracaine and pramocaine have demonstrated efficacy in surface anesthesia and infiltration anesthesia tests . The structure-activity relationship (SAR) indicates that modifications to the benzoate structure can enhance anesthetic properties while minimizing toxicity .

Compound NameLocal Anesthetic EffectToxicity Level
TetracaineHighLow
PramocaineModerateLow
This compoundPotentially HighLow

Agricultural Applications

This compound has also been explored for its biological activity in pest control, particularly as an anti-juvenile hormone agent.

Case Study: Pest Control Efficacy

Research indicates that derivatives of this compound have shown promise in controlling pest populations by disrupting hormonal functions in insects. Such compounds are critical in developing environmentally friendly pest management solutions.

ApplicationActivity TypeTarget Organism
Anti-Juvenile HormoneHormonal DisruptionVarious Insects
Insect Growth RegulatorGrowth InhibitionLepidoptera

Synthesis and Modification

The synthesis of this compound involves several steps, including alkylation and esterification processes. This compound serves as a precursor for synthesizing other biologically active derivatives.

Synthesis Pathway

The compound can be synthesized through a multi-step process involving:

  • Alkylation of phenolic compounds.
  • Esterification reactions to form the benzoate structure.
  • Subsequent modifications to enhance biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 4-(3-bromo-4-formylphenoxy)benzoate 3-Br, 4-CHO on phenoxy C₁₆H₁₃BrO₄ Dual reactivity (Br for substitution, CHO for condensation)
Methyl 2-bromo-4-methoxybenzoate 2-Br, 4-OCH₃ on benzoate C₉H₉BrO₃ Methoxy enhances electron density; methyl ester reduces steric hindrance
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 2-Br on ethoxy, 3-F on benzoate C₁₁H₁₂BrFO₃ Fluorine increases electronegativity; bromoethoxy enables alkylation
Ethyl 4-[(4-bromo-2-formylphenoxy)acetyl]amino benzoate Acetyl-amino linker, 4-Br, 2-CHO C₁₈H₁₅BrN₂O₅ Acetamido spacer increases flexibility; additional Br enhances reactivity

Key Observations :

  • Substituent Position : Bromo at the 3-position (target compound) vs. 2-position (methyl 2-bromo-4-methoxybenzoate) alters steric and electronic profiles.
  • Functional Groups : Formyl groups (target compound) enable condensation, while methoxy or fluorine (analogs) modulate solubility and electronic effects .
  • Linker Diversity : Acetamido or ethoxy linkers (analogs) introduce flexibility, affecting molecular interactions in biological systems .

Physicochemical Properties

Property This compound Methyl 2-bromo-4-methoxybenzoate Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Molecular Weight (g/mol) 357.18 259.07 291.11
LogP (Predicted) 3.5 2.8 2.9
Solubility Low in water; soluble in DCM, DMSO Moderate in ethanol Low in water; soluble in THF

Insights :

  • The target compound’s higher molecular weight and logP suggest greater lipophilicity, favoring membrane permeability in biological applications .
  • Fluorine in analogs (e.g., ) reduces basicity but increases metabolic stability .

Preparation Methods

Etherification via O-Alkylation (Williamson Ether Synthesis)

A common approach to constructing the phenoxy linkage is the Williamson ether synthesis, which involves the nucleophilic substitution of a phenol with a suitable bromo-substituted benzoate derivative.

  • Procedure:
    Phenolic aldehydes or hydroxybenzoates are reacted with bromo-substituted benzonitriles or bromomethylbenzonitriles in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature overnight. This yields the corresponding aryloxy intermediates.

  • Example:
    In one reported method, methyl 3-bromo-4-hydroxybenzoate was reacted with 2-bromo-3-(bromomethyl)benzonitrile under K2CO3/DMF conditions to form an intermediate ether compound, which is a precursor to the target molecule.

  • Reaction Conditions:

    • Base: K2CO3 (3 equivalents)
    • Solvent: DMF
    • Temperature: Room temperature
    • Time: Overnight (approx. 12-16 hours)

This method provides good regioselectivity and moderate to high yields (around 40-50% for some intermediates).

Formylation and Functional Group Transformations

  • The formyl group (aldehyde) can be introduced or preserved during the synthesis by careful selection of starting materials or via oxidation of hydroxymethyl intermediates.

  • Reduction and Protection Steps:
    For example, 4-(4-bromo-3-formylphenoxy)benzonitrile can be reduced with sodium borohydride to the corresponding hydroxymethyl derivative, which is then protected by acetylation using acetic anhydride and pyridine or triethylamine as base catalysts. This step stabilizes the hydroxyl group for further transformations.

  • Yield and Purity:

    • Acetylation yields: 95-97%
    • Purity: 98-98.5%

Esterification to Ethyl Benzoate

  • The benzoate ester moiety is introduced or maintained by using ethyl esters of benzoic acid derivatives as starting materials or intermediates.

  • For example, ethyl 4-bromo-3-(ethoxymethyl)benzoate can be synthesized by treating ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide in ethanol/DMF at 0-20 °C for 16 hours, yielding the ethyl ester with an ethoxymethyl substituent in 84% yield.

One-Pot Aryloxyalkyl Ester Synthesis

An alternative, efficient method involves a one-pot reaction of phenolic esters with halogenated alcohols in the presence of cesium carbonate in DMF at elevated temperature (80 °C) under inert atmosphere.

  • After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography to afford the aryloxyalkyl ester product.

This method is convenient for synthesizing aryloxyalkyl esters like Ethyl 4-(3-bromo-4-formylphenoxy)benzoate with fewer steps.

Summary Table of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 O-Alkylation (Etherification) Phenolic aldehyde + bromo-substituted benzonitrile, K2CO3, DMF, rt, overnight 40-50 Moderate yield, good regioselectivity
2 Reduction of aldehyde to alcohol Sodium borohydride, methanol, 25-30 °C - Intermediate for protection step
3 Protection (Acetylation) Acetic anhydride, pyridine or triethylamine, DCM, rt 95-97 High purity intermediate
4 Esterification Sodium ethoxide, ethanol/DMF, 0-20 °C, 16 h 84 Ethyl ester formation
5 One-pot aryloxyalkyl ester synthesis Phenolic ester + halogenated alcohol, Cs2CO3, DMF, 80 °C, 6 h - Streamlined synthesis, purification by chromatography

Research Findings and Notes

  • The use of sodium borohydride is preferred for selective reduction of aldehyde groups without affecting other functional groups.

  • Protection of hydroxymethyl groups by acetylation stabilizes intermediates and improves yield in subsequent steps.

  • The choice of solvent (DMF, dichloromethane) and base (K2CO3, triethylamine) is critical for reaction efficiency and purity.

  • One-pot methods reduce the number of purification steps and can be adapted for various phenolic substrates.

  • Purification is typically achieved by silica gel column chromatography, ensuring high purity (>98%) of the final product.

Q & A

Q. Basic Quality Control

  • HPLC/GC-MS : Quantifies impurities (<0.5% by area normalization) .
  • NMR : ¹H/¹³C spectra confirm substituent integration (e.g., ethyl quartet at δ 4.3 ppm, formyl singlet at δ 9.8 ppm) .

Q. Advanced Profiling

  • 2D NMR (HSQC, HMBC) : Assigns long-range couplings (e.g., formyl carbon to phenoxy proton) .
  • XPS : Detects bromine oxidation states (Br 3d₅/₂ at ~70 eV), critical for tracking degradation .

How can researchers address contradictions in reported biological activities of similar benzoates?

Basic Data Reconciliation
Compare assay conditions: IC₅₀ values vary with buffer pH (e.g., phosphate vs. Tris alters protonation of the formyl group) . Standardize cell lines (e.g., HepG2 vs. HEK293 may express differing enzyme levels) .

Advanced Meta-Analysis
Multivariate regression identifies confounding variables (e.g., logP, molar refractivity). For example, higher logP (>3.5) correlates with false-positive cytotoxicity due to membrane disruption . Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What are the applications of this compound in material science?

Basic Applications
As a monomer for liquid crystals: The rigid phenoxy core and flexible ethyl ester enable tunable mesophases. DSC studies show smectic transitions at 120–150°C .

Advanced Functionalization
Click chemistry (CuAAC) grafts the compound onto polymers for optoelectronic materials. The formyl group undergoes Schiff base formation with amine-functionalized nanoparticles, enhancing dispersion in PVDF matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Reactant of Route 2
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Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

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